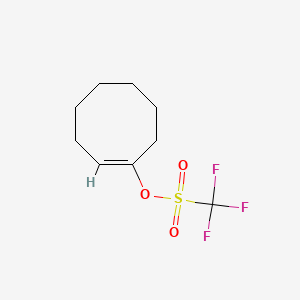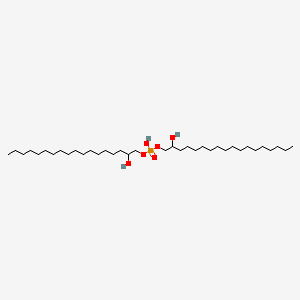
Bis(2-hydroxyoctadecyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyoctadecyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C36H75O6P and a molecular weight of 634.95 g/mol . This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyoctadecyl) hydrogen phosphate typically involves the esterification of phosphoric acid with 2-hydroxyoctadecanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-hydroxyoctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Chemistry: Bis(2-hydroxyoctadecyl) hydrogen phosphate is used as a surfactant in various chemical reactions, aiding in the formation of emulsions and dispersions .
Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its amphiphilic nature .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes .
Industry: Industrially, this compound is used in the production of lubricants, coatings, and other materials that require surfactant properties .
Mécanisme D'action
Mechanism of Action: The mechanism by which bis(2-hydroxyoctadecyl) hydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions and dispersions .
Molecular Targets and Pathways: The molecular targets of this compound include lipid bilayers and other amphiphilic structures. It interacts with these structures to alter their physical properties and enhance their stability .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has shorter alkyl chains, leading to different physical properties.
Phosphoric acid di(2-ethylhexyl) ester: Another similar compound with different alkyl groups, affecting its solubility and reactivity.
Uniqueness: Bis(2-hydroxyoctadecyl) hydrogen phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties and make it suitable for specific industrial applications .
Propriétés
Numéro CAS |
85099-12-3 |
|---|---|
Formule moléculaire |
C36H75O6P |
Poids moléculaire |
634.9 g/mol |
Nom IUPAC |
bis(2-hydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H75O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(37)33-41-43(39,40)42-34-36(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,39,40) |
Clé InChI |
MWYSDMPRHDTUPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


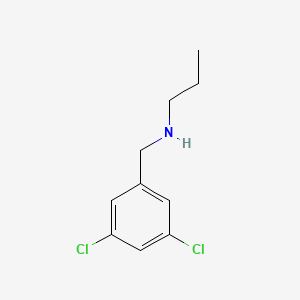
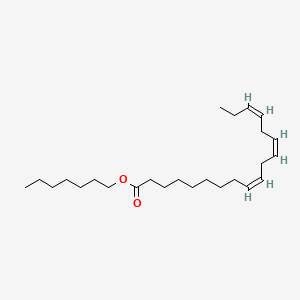
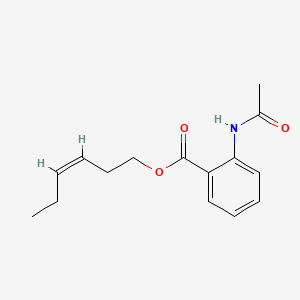
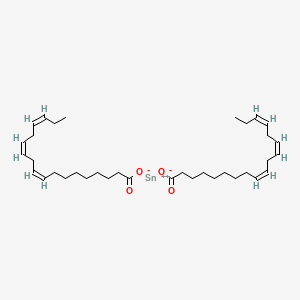
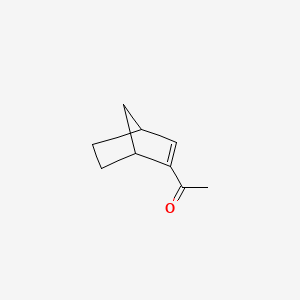
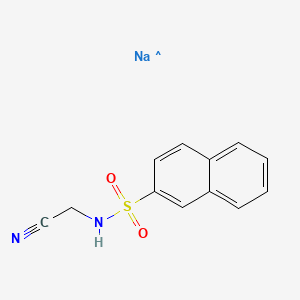

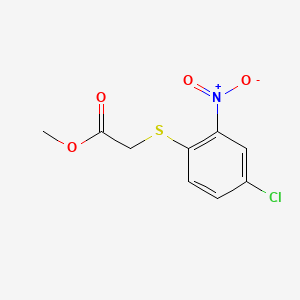
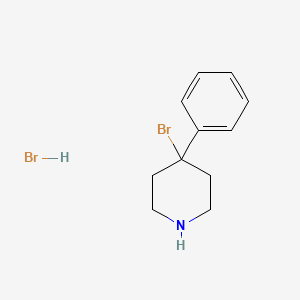
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
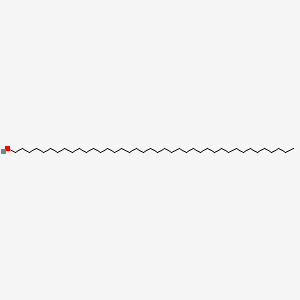
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

